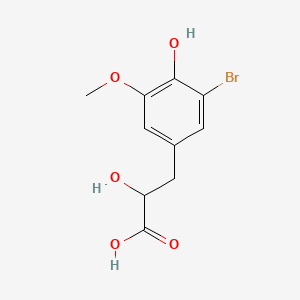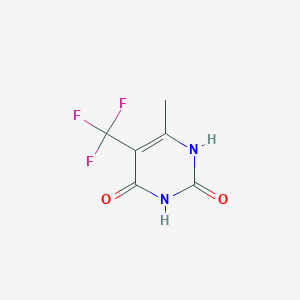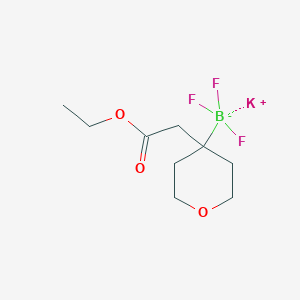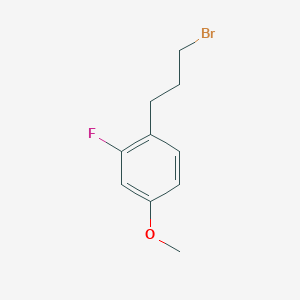
3-(1-(Aminomethyl)cyclopentyl)pentan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-(Aminomethyl)cyclopentyl)pentan-3-ol is an organic compound that belongs to the class of alcohols It features a cyclopentyl ring substituted with an aminomethyl group and a pentan-3-ol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(Aminomethyl)cyclopentyl)pentan-3-ol can be achieved through several methods. One common approach involves the reaction of cyclopentylmethylamine with a suitable alkylating agent to introduce the aminomethyl group. This is followed by the addition of a pentan-3-ol chain through a series of reactions, including Grignard reactions and reduction steps .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
3-(1-(Aminomethyl)cyclopentyl)pentan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various alcohols, ketones, and substituted amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(1-(Aminomethyl)cyclopentyl)pentan-3-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 3-(1-(Aminomethyl)cyclopentyl)pentan-3-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with enzymes and receptors, potentially modulating their activity. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Cyclopentylmethanol: Similar structure but lacks the aminomethyl group.
Pentan-3-ol: Similar chain length but lacks the cyclopentyl ring and aminomethyl group.
Cyclopentylamine: Contains the cyclopentyl ring and aminomethyl group but lacks the hydroxyl group.
Uniqueness
3-(1-(Aminomethyl)cyclopentyl)pentan-3-ol is unique due to the combination of its cyclopentyl ring, aminomethyl group, and pentan-3-ol chain. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above .
Properties
Molecular Formula |
C11H23NO |
|---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
3-[1-(aminomethyl)cyclopentyl]pentan-3-ol |
InChI |
InChI=1S/C11H23NO/c1-3-11(13,4-2)10(9-12)7-5-6-8-10/h13H,3-9,12H2,1-2H3 |
InChI Key |
IYIJKQCFDDKWST-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C1(CCCC1)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{4',5-Difluoro-[1,1'-biphenyl]-3-yl}propan-1-one](/img/structure/B13479963.png)






![tert-butyl N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]carbamate](/img/structure/B13480003.png)



![{6-Azaspiro[3.5]nonan-7-yl}methanolhydrochloride](/img/structure/B13480028.png)


